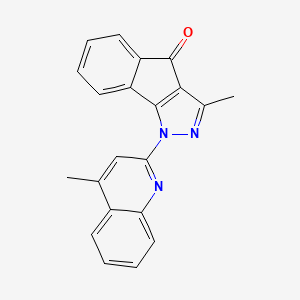
Indeno(1,2-c)pyrazol-4(1H)-one, 3-methyl-1-(4-methyl-2-quinolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining an indeno-pyrazole core with a quinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Construction of the Indeno-Pyrazole Core: The indeno-pyrazole core can be constructed via a cyclization reaction involving a suitable precursor such as 2-phenylindene-1,3-dione and hydrazine hydrate.
Coupling of the Quinoline and Indeno-Pyrazole Units: The final step involves coupling the quinoline moiety with the indeno-pyrazole core through a condensation reaction, typically using a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and indeno-pyrazole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or pyrazole derivatives.
Substitution: Halogenated or aminated derivatives.
科学研究应用
3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Such as quinine, chloroquine, and mefloquine, which are known for their antimalarial properties.
Indeno-Pyrazole Derivatives: Compounds with similar indeno-pyrazole cores that exhibit various biological activities.
Uniqueness
3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one is unique due to its combined quinoline and indeno-pyrazole structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
130946-60-0 |
|---|---|
分子式 |
C21H15N3O |
分子量 |
325.4 g/mol |
IUPAC 名称 |
3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C21H15N3O/c1-12-11-18(22-17-10-6-5-7-14(12)17)24-20-15-8-3-4-9-16(15)21(25)19(20)13(2)23-24/h3-11H,1-2H3 |
InChI 键 |
KQMOSNRFSFECJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C4=C(C(=N3)C)C(=O)C5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one](/img/structure/B12925544.png)
![4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12925561.png)

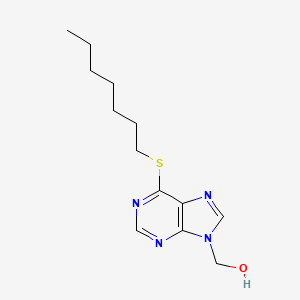
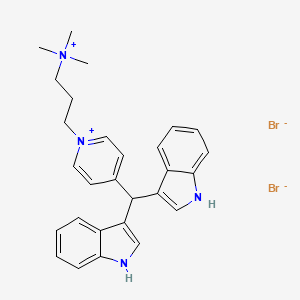
![2-Chloro-3-methyl-4-((1S,3R,5S)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925581.png)
![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)

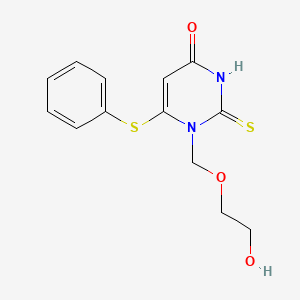
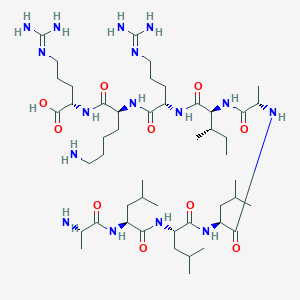

![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)

